molecular formula C6H5BCl2O3 B11898147 (2,5-Dichloro-3-hydroxyphenyl)boronic acid

(2,5-Dichloro-3-hydroxyphenyl)boronic acid

Cat. No.: B11898147
M. Wt: 206.82 g/mol
InChI Key: XGOSRWLWCLLJCV-UHFFFAOYSA-N
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Description

(2,5-Dichloro-3-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two chlorine atoms and a hydroxyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,5-dichloro-3-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide. The reaction conditions are typically mild, with temperatures ranging from 80°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate, palladium on carbon.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products

Scientific Research Applications

(2,5-Dichloro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dichloro-3-hydroxyphenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. In biological systems, the boronic acid group can interact with enzymes and proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents.

    (2,5-Dichlorophenyl)boronic Acid: Lacks the hydroxyl group.

    (3-Hydroxyphenyl)boronic Acid: Lacks the chlorine substituents.

Uniqueness

(2,5-Dichloro-3-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. These substituents enhance its reactivity and make it a versatile reagent in various chemical transformations. The combination of these functional groups also imparts unique properties that are not observed in other boronic acids .

Properties

Molecular Formula

C6H5BCl2O3

Molecular Weight

206.82 g/mol

IUPAC Name

(2,5-dichloro-3-hydroxyphenyl)boronic acid

InChI

InChI=1S/C6H5BCl2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10-12H

InChI Key

XGOSRWLWCLLJCV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)O)Cl)(O)O

Origin of Product

United States

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